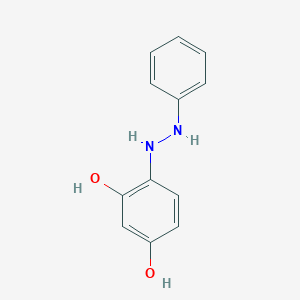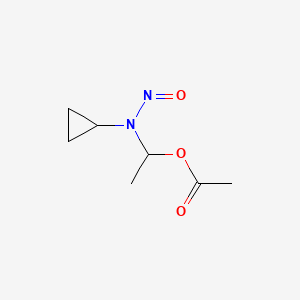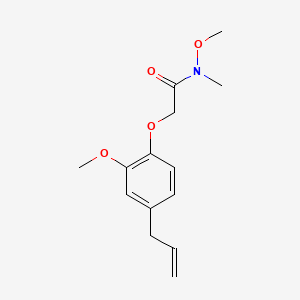![molecular formula C24H28N6O2 B14354739 1,1'-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] CAS No. 90145-46-3](/img/structure/B14354739.png)
1,1'-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] is a synthetic compound characterized by its unique structure, which includes two 1,2,3-triazole rings connected by a hexane chain
Métodos De Preparación
The synthesis of 1,1’-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] typically involves a multi-step process. One common method includes the following steps:
Formation of the 1,2,3-triazole rings: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.
Linking the triazole rings: The two triazole rings are then connected via a hexane chain, which can be introduced through a nucleophilic substitution reaction using a suitable hexane derivative.
Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1,1’-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole rings or the hexane linker.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1,1’-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] involves its interaction with specific molecular targets. The triazole rings can bind to metal ions or other biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,1’-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] can be compared with other similar compounds, such as:
1,1’-(Hexane-1,6-diyl)bis[1H-pyrrole-2,5-dione]: This compound has a similar hexane linker but different ring structures, leading to different chemical properties and applications.
1,1’-(Hexane-1,6-diyl)bis[3-ethyl-1H-imidazol-3-ium]: Another compound with a hexane linker but different ring systems, used in different industrial applications.
The uniqueness of 1,1’-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] lies in its specific triazole rings and methoxyphenyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
90145-46-3 |
|---|---|
Fórmula molecular |
C24H28N6O2 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-1-[6-[5-(4-methoxyphenyl)triazol-1-yl]hexyl]triazole |
InChI |
InChI=1S/C24H28N6O2/c1-31-21-11-7-19(8-12-21)23-17-25-27-29(23)15-5-3-4-6-16-30-24(18-26-28-30)20-9-13-22(32-2)14-10-20/h7-14,17-18H,3-6,15-16H2,1-2H3 |
Clave InChI |
NFEZMYNVPJJCRO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CN=NN2CCCCCCN3C(=CN=N3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


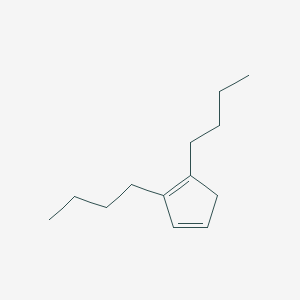
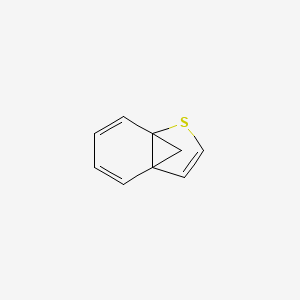
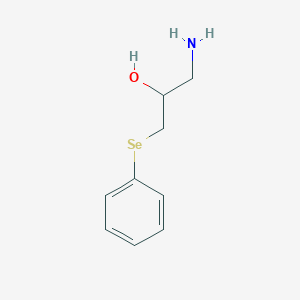
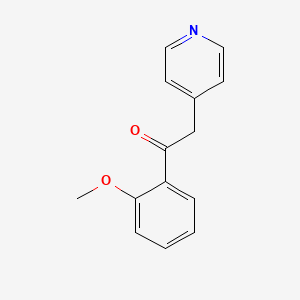
![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)
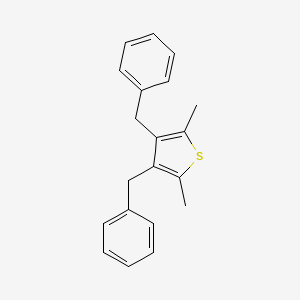
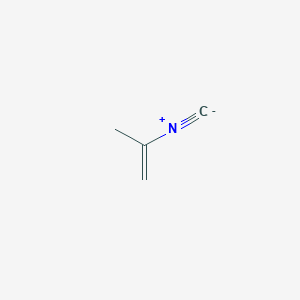
![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)
